
Methyl(naphthalen-2-ylmethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an intermediate in the preparation of detoxification inhibitors of the crucifer phytoalexin Brassinin, which are potential fungicides against Leptosphaeria maculans . This compound is characterized by its structure, which includes a naphthalene ring bonded to a methylated amine group.
準備方法
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-2-ylmethyl)azanium can be synthesized through several methods. One common synthetic route involves the reaction of 2-(bromomethyl)naphthalene with methylamine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring for 16 hours. The product is then purified by flash chromatography on silica gel .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl(naphthalen-2-ylmethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethylamine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethylamine oxides, while reduction can produce the corresponding amine.
科学的研究の応用
Methyl(naphthalen-2-ylmethyl)azanium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including potential fungicides.
Biology: The compound is studied for its role in inhibiting detoxification processes in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: It is used in the production of chemicals for agricultural and pharmaceutical industries
作用機序
The mechanism of action of methyl(naphthalen-2-ylmethyl)azanium involves its interaction with specific molecular targets. In the context of its use as a detoxification inhibitor, the compound likely interferes with the enzymatic pathways involved in the detoxification process. This inhibition can lead to the accumulation of toxic compounds, thereby exerting its fungicidal effects .
類似化合物との比較
Methyl(naphthalen-2-ylmethyl)azanium can be compared with other similar compounds, such as:
Naphthalenemethanamine: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
N-Methyl-2-naphthylamine: Similar in structure but differs in the position of the methyl group, leading to different chemical properties and uses.
Terbinafine: A well-known antifungal agent that shares structural similarities but has distinct pharmacological properties
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H14N+ |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
methyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/p+1 |
InChIキー |
SSNISTUBYRMYDY-UHFFFAOYSA-O |
正規SMILES |
C[NH2+]CC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
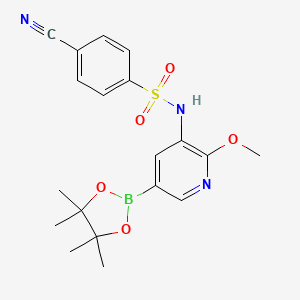

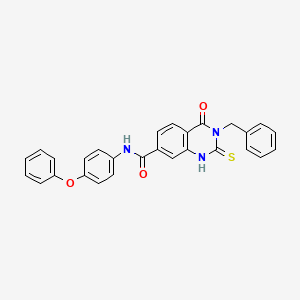
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)

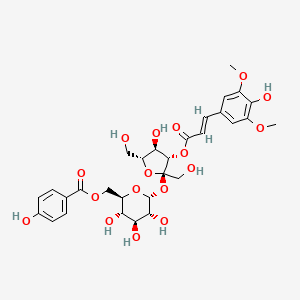
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)

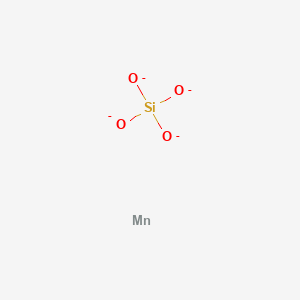
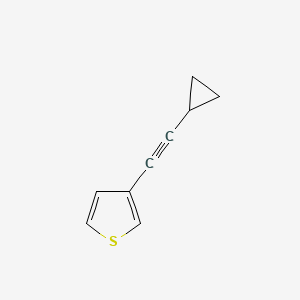
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
